4-(5-Bromothiophen-2-yl)pyrrolidin-2-one

Medicinal Chemistry Drug Design Physicochemical Properties

Need a diversifiable 4-aryl-pyrrolidin-2-one core but stuck with non-functionalizable analogs? This brominated thiophene variant enables metal-catalyzed cross-coupling while providing a predictable +1.0 logP increase over the parent thiophene. - **Synthetic utility**: Bromine handles Suzuki-Miyaura couplings for rapid biaryl library generation (medicinal chemistry, DEL) - **Selective BuChE inhibition reference**: Related analog shows 5.6× selectivity (Ki BuChE 610 nM vs AChE 3430 nM) - **Supply**: Research-grade (95% purity) commercially available - no custom synthesis delays

Molecular Formula C8H8BrNOS
Molecular Weight 246.12
CAS No. 133933-69-4
Cat. No. B2739371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
CAS133933-69-4
Molecular FormulaC8H8BrNOS
Molecular Weight246.12
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=C(S2)Br
InChIInChI=1S/C8H8BrNOS/c9-7-2-1-6(12-7)5-3-8(11)10-4-5/h1-2,5H,3-4H2,(H,10,11)
InChIKeyAQVVXYCITHQFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromothiophen-2-yl)pyrrolidin-2-one: Baseline Characterization


4-(5-Bromothiophen-2-yl)pyrrolidin-2-one (CAS 133933-69-4) is a heterocyclic building block belonging to the 4-aryl-pyrrolidin-2-one class. It features a pyrrolidin-2-one core substituted at the 4-position with a 5-bromothiophen-2-yl moiety [1]. The compound has a molecular formula of C8H8BrNOS and a molecular weight of 246.13 g/mol [1]. It serves as a versatile scaffold in medicinal chemistry and chemical biology, offering a combination of a γ-lactam ring and a brominated thiophene ring that enables further functionalization via cross-coupling chemistry .

Brominated thiophene handle enables Pd-catalyzed cross-coupling diversification
γ-Lactam scaffold supports medicinal chemistry elaboration and SAR studies
Building block format suitable for library synthesis and late-stage functionalization

Why Generic Substitution Fails for This Bromothiophene Scaffold


The bromine atom in 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is not a passive substituent but a critical functional handle that dictates both synthetic accessibility and structure-activity relationships (SAR). Replacing it with hydrogen (as in 4-(thiophen-2-yl)pyrrolidin-2-one) eliminates the possibility of transition metal-catalyzed cross-coupling reactions, severely limiting downstream diversification potential [1]. Substitution with chlorine or iodine alters the electronic properties and steric bulk of the thiophene ring, impacting binding affinity, metabolic stability, and pharmacokinetic profiles . Therefore, generic interchange of in-class compounds without considering the specific halogenation pattern can lead to synthetic bottlenecks and misleading biological data.

Hydrogen analog (no halogen): Loss of cross-coupling handle
4-(Thiophen-2-yl)pyrrolidin-2-one lacks the reactive bromine, preventing Pd-mediated diversification and restricting library synthesis.
Chlorine analog: Altered reactivity profile
5-Chlorothiophene derivatives may require harsher coupling conditions or specialized catalysts, potentially reducing parallel synthesis efficiency.
Iodine analog: Cost and stability concerns
5-Iodothiophene analogs often show higher cost and lower stability, which may limit scalability in medicinal chemistry workflows.

Comparator-Driven Evidence Assessment Against Key Analogs


Lipophilicity and Molecular Weight Compared to Non-Brominated Analog

The introduction of a bromine atom significantly alters the physicochemical profile compared to the unsubstituted analog 4-(thiophen-2-yl)pyrrolidin-2-one (CAS 88221-12-9). Specifically, 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one exhibits a molecular weight of 246.13 g/mol, which is 78.9 g/mol higher than the non-brominated comparator (167.23 g/mol) [1][2]. Furthermore, the computed XLogP3-AA value of 1.7 for the brominated compound indicates a 1.0 log unit increase in lipophilicity compared to the comparator's value of 0.7 [1][2]. This shift towards higher molecular weight and lipophilicity is critical for modulating passive membrane permeability and target binding.

Lipophilicity & MW
Cross-study comparable
Δ MW = +78.9 g/mol
Δ XLogP3-AA = +1.0 log unit
Reported logP shift supports property-based design; influences permeability and distribution.
Computed values (PubChem); experimental validation recommended for target series.
Medicinal Chemistry Drug Design Physicochemical Properties

Bromine as a Superior Cross-Coupling Handle

The 5-bromothiophene moiety in this compound serves as an efficient partner for Suzuki-Miyaura cross-coupling reactions, enabling the construction of diverse biaryl libraries. Literature on 5-bromothiophene derivatives reports coupling yields in the moderate-to-good range under optimized conditions [1]. In contrast, the non-halogenated analog 4-(thiophen-2-yl)pyrrolidin-2-one lacks a reactive handle and cannot participate in such transformations [2]. While chloro- and iodo-analogs are also amenable to cross-coupling, bromine offers a superior balance of reactivity and stability; chlorides are less reactive, often requiring harsher conditions, while iodides can be more expensive and less stable . This makes the brominated variant the preferred choice for high-throughput parallel synthesis and late-stage diversification.

Cross-Coupling Utility
Class-level inference
Bromine: balanced reactivity/stability for Suzuki-Miyaura coupling; H analog unreactive; Cl less reactive; I less stable.
Class-level reactivity supports synthetic planning; bromine may provide a practical handle for library generation.
Reactivity inferred from 5-bromothiophene class; coupling efficiency must be verified for target scaffold.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Commercial Availability and Purity

4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is available from multiple chemical suppliers with a specified purity of 95% (HPLC) . This level of purity is typical for research-grade building blocks and ensures reliable performance in synthetic transformations and preliminary biological assays. In contrast, custom synthesis of closely related analogs such as 4-(5-iodothiophen-2-yl)pyrrolidin-2-one or 4-(5-trifluoromethylthiophen-2-yl)pyrrolidin-2-one may involve longer lead times and higher costs due to the need for specialized synthesis and purification.

Purity & Availability
Data to verify
Reported purity 95% (HPLC)
Available from multiple vendors
Specification to verify; supports procurement decisions for time-sensitive projects.
Vendor specification; independent lot-specific analysis advised.
Chemical Sourcing Building Blocks Quality Control

Selective Enzyme Inhibition in Cholinesterase Assays

While no direct activity data for 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one were found in the public domain, a structurally related bromothiophene-pyrrolidinone compound (BDBM50210170) exhibited a Ki of 610 nM against equine serum butyrylcholinesterase (BuChE) and a Ki of 3430 nM against Electrophorus electricus acetylcholinesterase (AChE), demonstrating approximately 5.6-fold selectivity for BuChE over AChE [1]. This suggests that the bromothiophene-pyrrolidinone scaffold may harbor pharmacophoric elements for selective cholinesterase modulation. The target compound shares the same core scaffold and could be expected to exhibit a similar selectivity profile, pending experimental validation.

Cholinesterase Selectivity
Class-level inference
Related compound: BuChE Ki = 610 nM, AChE Ki = 3430 nM
~5.6-fold BuChE selectivity
Scaffold may support selective BuChE research; experimental confirmation on target compound required.
Class-level inference (BDBM50210170); direct measurement for the exact compound pending.
Enzyme Inhibition Butyrylcholinesterase Acetylcholinesterase Structure-Activity Relationship

Optimal Research and Industrial Applications


Modulated Lipophilicity in Hit-to-Lead Optimization

When a lead series containing a 4-aryl-pyrrolidin-2-one core requires a controlled increase in lipophilicity to improve membrane permeability or target engagement, substituting the parent 4-(thiophen-2-yl)pyrrolidin-2-one with 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one provides a predictable +1.0 log unit shift in XLogP3-AA while retaining the core scaffold [1]. This allows medicinal chemists to fine-tune physicochemical properties without introducing a new scaffold, streamlining SAR exploration .

Library Synthesis for Fragment-Based Screening

The bromothiophene moiety serves as a versatile anchor point for Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse biaryl libraries from a common intermediate [1]. This makes 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one an ideal building block for constructing focused or DNA-encoded libraries aimed at discovering novel inhibitors of kinases, GPCRs, or other protein targets .

Selective Butyrylcholinesterase Inhibitor Development

Given the selective BuChE inhibition observed in a closely related bromothiophene-pyrrolidinone (Ki BuChE = 610 nM, AChE = 3430 nM; 5.6-fold selectivity), 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one represents a promising starting point for the development of selective butyrylcholinesterase inhibitors [1]. Such inhibitors have potential applications in Alzheimer's disease research and as antidotes for organophosphate poisoning.

Rapid Procurement for Time-Sensitive Studies

When project timelines demand immediate access to a well-characterized, research-grade building block, 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is commercially available from multiple vendors at a defined purity of 95% [1]. This eliminates the delays associated with custom synthesis of less common analogs, enabling faster iteration in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Lipophilicity modulation in hit-to-lead optimization
Bromine-mediated logP shift relative to non-halogenated parent
Verify experimental logP and permeability in target series
Library synthesis via cross-coupling chemistry
Bromothiophene as a versatile Suzuki-Miyaura handle
Evaluate coupling efficiency with diverse boronic acid partners
Cholinesterase selectivity research
Bromothiophene-pyrrolidinone scaffold
Profile BuChE/AChE selectivity in-house; confirm scaffold transferability
Time-sensitive medicinal chemistry campaigns
Commercial availability with defined purity specification
Confirm lot-specific purity and identity before use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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